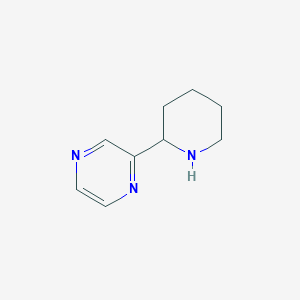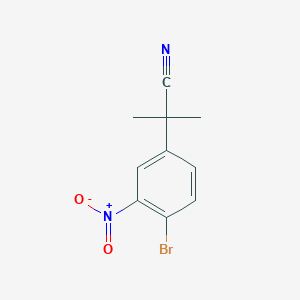
4-(4-Tert-butylphenyl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Tert-butylphenyl)butan-2-amine is an organic compound characterized by a tert-butyl group attached to a phenyl ring, which is further connected to a butan-2-amine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Tert-butylphenyl)butan-2-amine typically involves the alkylation of 4-tert-butylphenylacetonitrile followed by reduction. One common method includes:
Alkylation: 4-tert-butylphenylacetonitrile is reacted with an appropriate alkyl halide in the presence of a strong base like sodium hydride.
Reduction: The resulting nitrile is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired amine.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions is common to optimize the process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Tert-butylphenyl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-(4-Tert-butylphenyl)butan-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Tert-butylphenyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The amine group can form hydrogen bonds or ionic interactions with target molecules, affecting their activity and function.
Comparación Con Compuestos Similares
Bis(4-tert-butylphenyl)amine: Similar structure but with two tert-butylphenyl groups.
4-tert-Butylphenylacetonitrile: Precursor in the synthesis of 4-(4-Tert-butylphenyl)butan-2-amine.
4-tert-Butylphenylamine: Lacks the butan-2-amine chain.
Uniqueness: this compound is unique due to its specific combination of a tert-butyl group and a butan-2-amine chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C14H23N |
|---|---|
Peso molecular |
205.34 g/mol |
Nombre IUPAC |
4-(4-tert-butylphenyl)butan-2-amine |
InChI |
InChI=1S/C14H23N/c1-11(15)5-6-12-7-9-13(10-8-12)14(2,3)4/h7-11H,5-6,15H2,1-4H3 |
Clave InChI |
VDGQKFCMZMPXBB-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=C(C=C1)C(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(Methanesulfonyl)phenyl]methanethiol](/img/structure/B13603420.png)



![2,2-Difluoro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603456.png)

![7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13603471.png)





